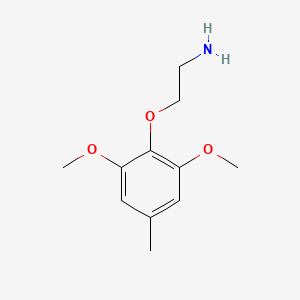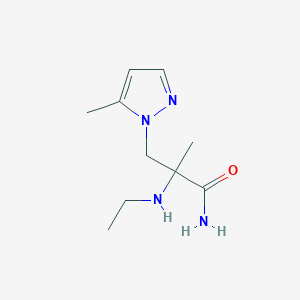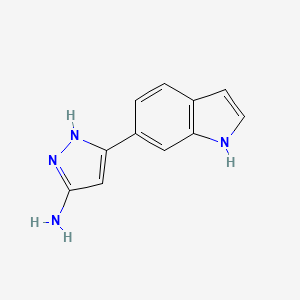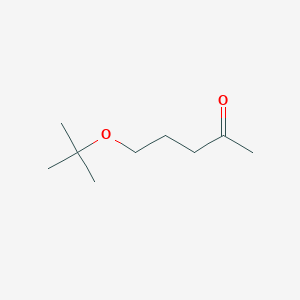![molecular formula C11H25ClN2O2 B13536601 tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride CAS No. 2825006-09-3](/img/structure/B13536601.png)
tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride: is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride typically involves the reaction of tert-butyl carbamate with 2-methyl-4-(methylamino)butan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with the removal of the carbamate group.
Substitution: Substituted carbamates with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential use as a prodrug, where the carbamate group can be hydrolyzed to release the active drug.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
- Evaluated for its pharmacokinetic properties and bioavailability.
Industry:
- Utilized in the production of polymers and other materials with specific properties.
- Applied in the development of coatings, adhesives, and other industrial products .
Mecanismo De Acción
The mechanism of action of tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride involves its interaction with specific molecular targets. The carbamate group can be hydrolyzed by enzymes such as esterases, releasing the active compound. This active compound can then interact with its molecular targets, such as receptors or enzymes, to exert its effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
- tert-butylN-[2-(methylamino)ethyl]carbamate
- tert-butylN-[2-(methylamino)propyl]carbamate
- tert-butylN-[2-(methylamino)butyl]carbamate
Comparison:
- Compared to other similar compounds, it may exhibit different reactivity and stability due to the steric and electronic effects of the substituents.
- Its pharmacokinetic properties and interactions with biological targets may also differ, making it suitable for specific applications .
tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride: is unique due to the presence of the 2-methyl-4-(methylamino)butan-2-yl group, which imparts specific chemical and biological properties.
Propiedades
Número CAS |
2825006-09-3 |
|---|---|
Fórmula molecular |
C11H25ClN2O2 |
Peso molecular |
252.78 g/mol |
Nombre IUPAC |
tert-butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H24N2O2.ClH/c1-10(2,3)15-9(14)13-11(4,5)7-8-12-6;/h12H,7-8H2,1-6H3,(H,13,14);1H |
Clave InChI |
XNSRFQRWHXFVEC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C)(C)CCNC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylpyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13536535.png)
![Lithium(1+)[1,2,3,4]tetrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13536557.png)





![3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)-2-methylpropanoic acid](/img/structure/B13536591.png)


![7-Methyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13536613.png)


